molecular formula C20H20N4S B2826534 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896677-28-4

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2826534
CAS RN: 896677-28-4
M. Wt: 348.47
InChI Key: AMQSRQNEVJMUPN-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as ETI, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential as a therapeutic agent. ETI has been shown to have inhibitory effects on a variety of enzymes, including protein kinases, and has been studied for its potential in treating various diseases, including cancer and infectious diseases. In

Scientific Research Applications

Antioxidant and Antimicrobial Evaluation

Research has demonstrated that derivatives of 1,2,4-triazole and indole possess significant antioxidant and antimicrobial properties. The synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives has shown compounds with DPPH radical scavenging capacity equipotent to BHT, indicating strong antioxidant potential. Additionally, certain compounds within this series displayed slight antimicrobial activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Baytas et al., 2012).

Anticancer Activities

The exploration into the anticancer properties of indole and triazole derivatives has been a significant area of interest. Studies have identified compounds with potent growth inhibition effects on various cancer cell lines, including melanoma and ovarian cancer cells. For instance, novel N-benzyl aplysinopsin analogs have been synthesized, with specific compounds exhibiting potent cytotoxicity against melanoma and ovarian cancer cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).

Antimicrobial and Antifungal Activities

New 1-[(tetrazol-5-yl)methyl] indole derivatives and their 1,2,4-triazole thioglycosides have been synthesized, displaying significant antimicrobial activity against a variety of pathogens, including Aspergillus Niger and Escherichia coli. These findings suggest their potential application in treating bacterial and fungal infections (El-Sayed et al., 2011).

Synthesis and Functionalization

Efficient synthesis methods have been developed for compounds within the 1,2,4-triazole and indole families, offering pathways for the functionalization and potential application of these compounds in various therapeutic areas. For example, the synthesis of indole-annulated sulfur heterocycles using copper-catalyzed C-N coupling and palladium-catalyzed direct arylation offers a method for creating biologically relevant compounds with potential therapeutic applications (Shelke et al., 2016).

properties

IUPAC Name

3-[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-11-7-6-10-16(17)18)22-23-20(24)25-13-15-9-5-4-8-14(15)2/h4-12,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQSRQNEVJMUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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